![molecular formula C4CoF12N2O8S4 B3177697 Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) CAS No. 207861-61-8](/img/structure/B3177697.png)
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)
Overview
Description
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) is a chemical compound with the molecular formula C4CoF12N2O8S4 . It is related to bis(trifluoromethane)sulfonimide (TFSI, Tf2N), which is utilized as anion species to form 1-ethyl-3-methylimidazolium molten salts .
Synthesis Analysis
The synthesis of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) involves complex chemical reactions. For instance, it has been reported that the bis(trifluoromethylsulfonyl)imide anion interacts with absorbed CO2 using X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) can be analyzed using techniques such as infrared spectroscopy . This method is sensitive to the local potential energy environment of the ions composing the materials .Chemical Reactions Analysis
The chemical reactions involving Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) are complex and involve interactions with other chemical species . For example, it has been reported that the bis(trifluoromethylsulfonyl)imide anion interacts with absorbed CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) can be analyzed using various techniques. For instance, its molecular weight is 619.2 g/mol . It has a complex structure with a high degree of complexity (374) as computed by Cactvs 3.4.8.18 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Cobalt bis(trifluoromethylsulfonyl)imide, also known as bis(trifluoromethylsulfonyl)azanide;cobalt(2+) or Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II):
Catalysis in Organic Synthesis
Cobalt bis(trifluoromethylsulfonyl)imide is widely used as a catalyst in organic synthesis. Its unique properties facilitate various chemical reactions, including cross-coupling reactions, hydrogenation, and polymerization. The compound’s ability to stabilize transition states and intermediates makes it a valuable tool in creating complex organic molecules efficiently .
Electrochemical Applications
This compound is utilized in electrochemical applications, particularly in the development of advanced batteries and supercapacitors. Its high ionic conductivity and stability enhance the performance of electrolytes in lithium-ion batteries, leading to improved energy density and cycle life . Additionally, it is used in the fabrication of electrochemical sensors and devices.
Surface Treatment and Coatings
Cobalt bis(trifluoromethylsulfonyl)imide is employed in surface treatment processes to modify the properties of various materials. It is used to create thin films and coatings that enhance corrosion resistance, electrical conductivity, and surface hardness. These coatings are applied in industries such as aerospace, automotive, and electronics .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a reagent in the synthesis of biologically active molecules. Its role in facilitating specific chemical transformations is crucial for the development of new drugs and therapeutic agents. Researchers leverage its catalytic properties to streamline the synthesis of complex pharmaceutical compounds .
Material Science and Nanotechnology
Cobalt bis(trifluoromethylsulfonyl)imide is used in material science and nanotechnology for the synthesis of novel materials with unique properties. It aids in the production of nanostructured materials, such as nanoparticles and nanocomposites, which have applications in catalysis, electronics, and medicine. Its ability to control particle size and distribution is particularly valuable in these fields .
Environmental Chemistry
The compound is also applied in environmental chemistry for the degradation of pollutants and the treatment of wastewater. Its catalytic properties enable the breakdown of organic contaminants, making it an effective agent in environmental remediation processes. Researchers are exploring its potential in developing sustainable and eco-friendly chemical treatments .
Coordination Chemistry
The compound is studied in coordination chemistry for its ability to form stable complexes with various ligands. These complexes are investigated for their potential applications in catalysis, material science, and medicinal chemistry. The unique coordination environment provided by Cobalt bis(trifluoromethylsulfonyl)imide enhances the reactivity and stability of these complexes.
Thermo Fisher Scientific Springer American Elements Sigma-Aldrich Thermo Fisher Scientific Springer : American Elements : Sigma-Aldrich
Future Directions
Mechanism of Action
Target of Action
Cobalt Bis(trifluoromethylsulfonyl)imide, also known as Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), is primarily used in surface treatment, synthesis, and catalysis
Mode of Action
It is known that the compound’s anion is widely used in ionic liquids due to its stability and low toxicity . It is also important in lithium-ion and lithium metal batteries because of its high dissociation and conductivity .
Biochemical Pathways
It is known that the compound can inhibit the spontaneous combustion reaction of coal , indicating that it may interact with biochemical pathways related to combustion and energy production.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may affect its bioavailability and distribution.
Result of Action
It is known that the compound can cause severe skin burns and eye damage, and may cause an allergic skin reaction .
Action Environment
The action of Cobalt Bis(trifluoromethylsulfonyl)imide is influenced by environmental factors. For example, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Additionally, the compound should be stored under an inert atmosphere at room temperature .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Co/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRURXKIZWNSHQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CoF12N2O8S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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